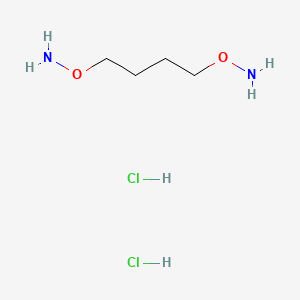
O,O'-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O’-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride is a chemical compound with the molecular formula C4H13Cl2N2O2. It is characterized by the presence of two hydroxylamine groups connected by a butane chain. This compound is typically found as a white solid and is known for its hydrophilic properties, making it soluble in water and some organic solvents. It is stable at room temperature and is commonly used in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
O,O’-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride is usually synthesized through the hydrogenation of dichloramine. The general synthetic route involves the following steps:
Starting Materials: The synthesis begins with butane-1,4-diol and hydroxylamine hydrochloride.
Reaction Conditions: The butane-1,4-diol is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Hydrogenation: The intermediate is then subjected to hydrogenation using a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to yield O,O’-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride.
Industrial Production Methods
In industrial settings, the production of O,O’-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials and catalysts.
Continuous Flow Systems: Continuous flow systems may be employed to ensure consistent production and high yield.
Purification: The final product is purified using crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
O,O’-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution Reagents: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Produces nitroso derivatives.
Reduction: Yields primary amines.
Substitution: Forms various substituted hydroxylamine derivatives.
Scientific Research Applications
O,O’-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating oxidative stress.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism by which O,O’-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride exerts its effects involves its ability to donate electrons and participate in redox reactions. It targets molecular pathways involving reactive oxygen species and can modulate oxidative stress by acting as an antioxidant. This compound interacts with various enzymes and proteins, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- O,O’-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride
- O,O’-(Propane-1,3-diyl)bis(hydroxylamine) dihydrochloride
- O,O’-(Hexane-1,6-diyl)bis(hydroxylamine) dihydrochloride
Uniqueness
O,O’-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride is unique due to its specific chain length and the resulting spatial arrangement of the hydroxylamine groups. This configuration provides distinct reactivity and solubility properties compared to its shorter or longer chain analogs. Its stability and ease of synthesis also make it a preferred choice in various research and industrial applications.
Properties
Molecular Formula |
C4H14Cl2N2O2 |
|---|---|
Molecular Weight |
193.07 g/mol |
IUPAC Name |
O-(4-aminooxybutyl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C4H12N2O2.2ClH/c5-7-3-1-2-4-8-6;;/h1-6H2;2*1H |
InChI Key |
JDOFVBAYFXFULW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCON)CON.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


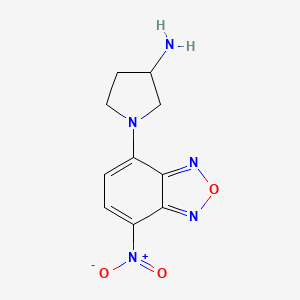
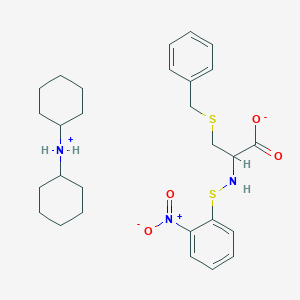
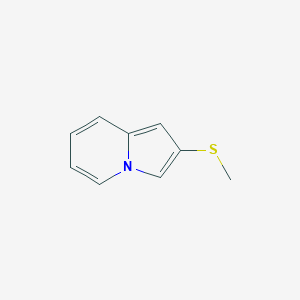
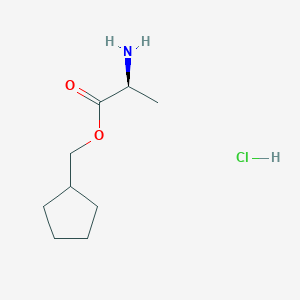
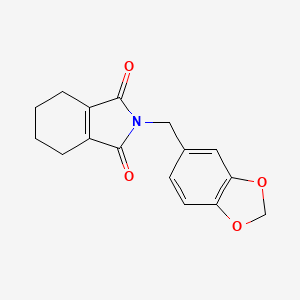
![N-[(E)-(4-chlorophenyl)methylene]-2-methylpropane-2-sulfinamide](/img/structure/B12506665.png)
![2-[(4-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12506672.png)
![7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole](/img/structure/B12506675.png)


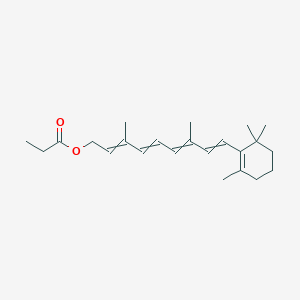
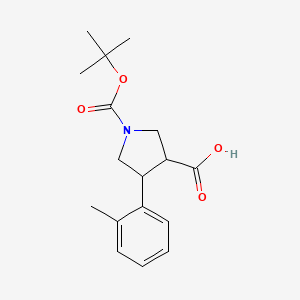
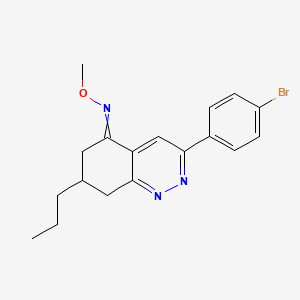
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12506725.png)
